2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-3-4-12(9-14(11)21-2)5-7-19-16(20)13-6-8-18-15(17)10-13/h3-4,6,8-10H,5,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLQEIOMNFLFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting from 2-fluoropyridine, nitration can be performed to introduce a nitro group, followed by reduction to obtain the corresponding amine.
Amidation: The amine is then reacted with 2-(3-methoxy-4-methylphenyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, particularly at the methoxy and methyl groups on the phenyl ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxy and methyl groups.
Reduction: Reduced derivatives, potentially affecting the aromatic ring or side chains.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide
- Molecular Formula : C18H20FN3O2
- Molecular Weight : 331.37 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of fluorinated compounds, including derivatives like this compound. Research indicates that compounds with fluorine substitutions exhibit enhanced activity against various bacterial strains.
Case Study Insights
- Study on Antibacterial Efficacy : A study published in Molecules demonstrated that fluorinated imines and hydrazones exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The presence of fluorine was associated with increased potency, suggesting a similar potential for this compound .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 2.1 µg/mL |
| S. aureus | 1.9 µg/mL |
| P. aeruginosa | Comparable to standard drugs |
Enzyme Inhibition Studies
The compound's structure suggests potential inhibitory effects on specific enzymes involved in bacterial metabolism, particularly those related to fatty acid synthesis.
Enzymatic Assay Findings
In vitro assays have indicated that fluorinated compounds can inhibit enzymes like ecKAS III, which is crucial for bacterial fatty acid synthesis. The IC50 value for related compounds has been reported around 17.1 µM, indicating promising avenues for further exploration with this compound .
Drug Development Potential
The unique pharmacophore of this compound positions it as a candidate for further development in pharmaceutical applications aimed at treating bacterial infections resistant to conventional antibiotics.
Development Insights
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the methoxy and methyl groups can modulate the compound’s overall hydrophobicity and steric profile.
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher molecular weight (307.34 g/mol) reflects its larger aromatic substituent, which may influence pharmacokinetics (e.g., absorption, volume of distribution).
- Chlorinated analogs exhibit lower molecular weights but may suffer from reduced metabolic stability compared to fluorinated derivatives.
Research Findings and Pharmacological Implications
- Fluorine’s Role : Fluorine substitution at position 2 of the pyridine ring is associated with improved binding to kinases and reduced cytochrome P450-mediated metabolism, as seen in analogous fluorinated pharmaceuticals .
- Aromatic Substituent Effects : The 3-methoxy-4-methylphenyl group’s electron-donating properties could enhance interactions with hydrophobic binding pockets, as observed in kinase inhibitors like imatinib analogs .
- Synthetic Accessibility : While the European patent (EP 4 374 877 A2) outlines methods for synthesizing fluorophenyl carboxamides via piperidine intermediates , the target compound’s synthesis would likely require tailored alkylation or coupling strategies to install the methoxy-methylphenyl ethyl chain.
Biological Activity
2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound primarily acts as an antagonist or modulator of specific receptors, particularly in the central nervous system. Its interaction with dopamine receptors, especially the D3 subtype, has been noted in various studies. The selectivity for D3 receptors over D2 receptors suggests a unique binding mechanism that could be beneficial for treating neuropsychiatric disorders without the side effects associated with broader dopamine receptor antagonism .
Pharmacological Profile
The following table summarizes the biological activities observed for this compound:
Case Studies
- Dopamine Receptor Selectivity : A study demonstrated that this compound promotes β-arrestin translocation and G protein activation specifically through the D3 receptor pathway. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor modulation .
- Neuroprotection : Research indicated that this compound could protect against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The neuroprotective effects were attributed to its selective agonism at the D3 receptor, which plays a pivotal role in neuronal survival .
- Antimicrobial Properties : In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 5.64 µM to 137.43 µM depending on the bacterial strain tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
